molecular formula C16H19N B3155879 N-(4-Isopropylbenzyl)aniline CAS No. 81308-22-7

N-(4-Isopropylbenzyl)aniline

Cat. No. B3155879
CAS RN: 81308-22-7
M. Wt: 225.33 g/mol
InChI Key: HQUPQNBGNMSILW-UHFFFAOYSA-N
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Description

“N-(4-Isopropylbenzyl)aniline” is a chemical compound with the CAS Number: 81308-22-7 and a molecular weight of 225.33 . Its IUPAC name is N-(4-isopropylbenzyl)aniline .


Molecular Structure Analysis

The molecular formula of “N-(4-Isopropylbenzyl)aniline” is C16H19N . The InChI code for this compound is 1S/C16H19N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-Isopropylbenzyl)aniline” are not available, it’s known that aniline derivatives can be involved in various chemical reactions. For instance, they have been used as catalysts in hydrazone formation .


Physical And Chemical Properties Analysis

“N-(4-Isopropylbenzyl)aniline” has a molecular weight of 225.33 . It’s recommended to be stored at ambient temperature .

Scientific Research Applications

Corrosion Inhibition

N-(4-Isopropylbenzyl)aniline analogs demonstrate significant potential in corrosion inhibition. A study by Daoud et al. (2014) synthesized a thiophene Schiff base related to N-(4-Isopropylbenzyl)aniline and investigated its efficacy in preventing corrosion of mild steel in acidic environments. The compound showed excellent performance as a corrosion inhibitor, with its efficiency increasing at higher concentrations. This finding is vital for industries where metal corrosion is a concern, offering a potential pathway for more effective corrosion management (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Antimicrobial Activity

Compounds structurally similar to N-(4-Isopropylbenzyl)aniline have been studied for their antimicrobial properties. Subi et al. (2022) conducted research on 4-Methoxy-N-(nitrobenzylidene)-aniline, revealing its potential in antimicrobial applications. The study highlighted the compound's effectiveness against specific strains of bacteria and fungi, underscoring the broader scope of such compounds in combating microbial infections and their potential in pharmaceutical research (Subi, Dhas, Balachandran, & Joe, 2022).

Enzyme Inhibition

N-Phenylsulfonamide derivatives, related to N-(4-Isopropylbenzyl)aniline, have shown promising results in enzyme inhibition studies. Kazancioglu and Senturk (2020) synthesized such derivatives and evaluated their inhibitory effects on various enzymes, including carbonic anhydrase and cholinesterase. These enzymes are targets for treating conditions like glaucoma, cancer, and Alzheimer's disease. The study demonstrated that some of these compounds are potent inhibitors, suggesting their potential use in developing new therapeutic agents (Kazancioglu & Senturk, 2020).

Safety and Hazards

This compound is labeled as an irritant . It’s always recommended to handle chemicals with appropriate safety measures.

Future Directions

While specific future directions for “N-(4-Isopropylbenzyl)aniline” are not available, research into aniline derivatives and their potential applications continues to be a topic of interest .

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUPQNBGNMSILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Isopropylbenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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